molecular formula C15H17FN4O3 B1671340 Enoxacin CAS No. 74011-58-8

Enoxacin

Cat. No.: B1671340
CAS No.: 74011-58-8
M. Wt: 320.32 g/mol
InChI Key: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Enoxacin primarily targets the bacterial enzymes DNA gyrase (DNA Topoisomerase II) and DNA topoisomerase 4 . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

this compound is a bactericidal antibiotic that works by inhibiting bacterial DNA replication . It binds to the DNA gyrase enzyme, which is responsible for untwisting the DNA double helix into two separate strands that can be replicated . By blocking this process, this compound prevents bacterial DNA replication, leading to the death of the bacteria .

Biochemical Pathways

this compound’s action on DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of bacterial DNA replication and repair . This disruption prevents the bacteria from multiplying and repairing any DNA damage, leading to bacterial death . Additionally, this compound has been reported as a small-molecule enhancer of microRNA (SMER) maturation , which could have potential implications in treating various diseases .

Pharmacokinetics

After oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract . It is widely distributed throughout the body and in different biological tissues, often exceeding serum concentrations . The binding of this compound to serum proteins is 35 to 40% . The serum elimination half-life, in subjects with normal renal function, is approximately 6 hours . Approximately 60% of an orally administered dose is excreted in the urine as unchanged drug within 24 hours . A small amount of the administered dose is also excreted in the bile .

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting the essential enzymes for DNA replication, this compound prevents the bacteria from multiplying and repairing their DNA, leading to bacterial death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level can affect the rate of this compound degradation . Sunlight-driven direct and indirect this compound degradation in the presence of dissolved organic matter (DOM) is also a key pathway involved in this compound degradation . According to simulations, dissolved organic matter and water depth are expected to have the highest impacts on this compound half-life, varying from a few hours to days in summertime, depending on the concentrations of relevant waterborne species .

Biochemical Analysis

Biochemical Properties

Enoxacin is bactericidal, meaning it kills bacteria. Its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase . This enzyme allows the untwisting required to replicate one DNA double helix into two . This compound is active against both Gram-positive and Gram-negative bacteria .

Cellular Effects

This compound has been found to have various effects on cells. For instance, it has been shown to enhance RNA interference and promote microRNA processing, as well as the production of free radicals . Apart from its proapoptotic, cell cycle arresting, and cytostatic effects, this compound also manifests a limitation of cancer invasiveness .

Molecular Mechanism

This compound exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II) . By binding to this enzyme, this compound prevents bacterial DNA replication, transcription, repair, and recombination .

Temporal Effects in Laboratory Settings

In laboratory settings, the bactericidal effects of this compound increase with increasing ratios of peak concentrations to MIC . Little or no effect is observed following the second and third dose against regrowing strains .

Dosage Effects in Animal Models

In animal studies, pregnant animals were given this compound and some babies were born with problems . This compound, like other fluoroquinolones, can cause degenerative changes in weight-bearing joints of young animals .

Metabolic Pathways

This compound is metabolized in the liver. Some isozymes of the cytochrome P-450 hepatic microsomal enzyme system are inhibited by this compound . After a single dose, more than 40% is recovered in urine by 48 hours as unchanged drug .

Transport and Distribution

This compound is distributed widely throughout the body, with a dose-independent apparent volume of distribution . It is well distributed into renal and prostatic tissue; the concentrations achieved in these tissues tend to exceed the MICs for most urinary pathogens .

Chemical Reactions Analysis

Types of Reactions: Enoxacin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYZIJYBMGIQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022984
Record name Enoxacin
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Molecular Weight

320.32 g/mol
Source PubChem
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Physical Description

Solid
Record name Enoxacin
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Solubility

1.09e+00 g/L
Record name Enoxacin
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Mechanism of Action

Enoxacin exerts its bactericidal action via the inhibition of the essential bacterial enzyme DNA gyrase (DNA Topoisomerase II).
Record name Enoxacin
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CAS No.

74011-58-8
Record name Enoxacin
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Record name Enoxacin
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Melting Point

220-224 °C, 220 - 224 °C
Record name Enoxacin
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Record name Enoxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

About 10 g of AT-2266.hydrochloride was dissolved to hot water (about 70° C.) and the solution was neutralized with 15% aqueous solution of sodium hydroxide which was warmed to 70° C. previously. The precipitate was collected by filtration and dried at 70° to 80° C. for elimination of adhering water to give the AT-2266.sesquihydrate.
Name
AT-2266.hydrochloride
Quantity
10 g
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reactant
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aqueous solution
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Synthesis routes and methods II

Procedure details

The tetrabutyl ammonium salt of enoxacin [J. Med. Chem., 27, 292 (1984)] was prepared and converted into the corresponding dimethylacetal, using the procedure described for the corresponding norfloxacin analog in Example 15 (but done on a 0.112 mmol scale). This was coupled to 6-aminopenicillanic acid (24.2mg, 0.112 mmol) by following the procedure as described for the preparation of the product in Example 33. The product, which was very unstable, was purified by preparative liquid chromatography (C-18 reverse phase, 0-100% aqueous acetonitrile gradient) to give an amorphous, pale yellow powder after lyophilization (16.4 mg, 25% yield).
[Compound]
Name
dimethylacetal
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0 (± 1) mol
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reactant
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24.2 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Enoxacin, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase []. This enzyme is crucial for bacterial DNA replication and transcription. By blocking its function, this compound prevents bacterial growth and proliferation.

A: this compound binds to the B2 subunit of vacuolar H+-ATPase (V-ATPase), disrupting its interaction with microfilaments []. This interaction is important for osteoclast function, and its disruption by this compound leads to inhibition of osteoclastogenesis and bone resorption [, ].

A: Yes, this compound has been shown to enhance microRNA (miRNA) processing by stabilizing the Dicer complex, an enzyme responsible for miRNA maturation []. This stabilization leads to increased miRNA levels, which can have diverse downstream effects on gene expression.

A: Research suggests that this compound can reduce the expression of miR-34a-5p in preadipocytes []. This reduction leads to an upregulation of miR-34a-5p target genes, such as Fgfr1, Klb, and Sirt1, ultimately enhancing FGF21 signaling and promoting beige adipogenesis. This mechanism is thought to contribute to this compound's ability to mitigate diet-induced obesity [].

ANone: The molecular formula of this compound is C19H22FN3O3, and its molecular weight is 359.4 g/mol. Unfortunately, the provided research papers do not include specific spectroscopic data for this compound.

ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. There is limited information regarding its material compatibility and stability under various conditions.

ANone: this compound is not known to possess catalytic properties. Its primary mode of action revolves around binding and inhibiting specific target proteins, such as bacterial DNA gyrase and V-ATPase.

A: Yes, in silico studies, including molecular docking and ADMET (adsorption, distribution, metabolism, excretion, and toxicology) models, have been employed to investigate the potential binding mechanisms of this compound and its derivatives []. These analyses help assess the drug-likeness of the compounds and guide the development of more potent inhibitors.

A: Studies indicate that the carboxyl group at the third carbon atom, fluorine at the seventh carbon atom, and nitrogen at the eighth position of the naphtyridine ring are essential for this compound's anticancer properties [].

ANone: The provided research papers mainly focus on the immediate pharmacokinetic properties and biological effects of this compound. Information on its long-term stability under various conditions or specific formulation strategies to enhance stability, solubility, or bioavailability is limited.

ANone: The provided research papers do not delve into specific SHE regulations. As with all pharmaceuticals, this compound's development, manufacturing, and use are subject to strict regulatory guidelines to ensure its safety and efficacy.

A: this compound is rapidly and almost completely absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours [, ]. It is widely distributed in body fluids and tissues, including bronchial secretions and lung tissue []. this compound is primarily metabolized in the liver to its major metabolite, 4-oxo-Enoxacin, and excreted mainly through the kidneys [, ].

A: Yes, ingesting this compound after a meal has been shown to increase its absorption [].

A: this compound's clearance is reduced in patients with renal impairment, leading to a prolonged elimination half-life []. Dosage adjustments are necessary for individuals with creatinine clearances below 30 ml/min to avoid drug accumulation and potential toxicity [].

A: When co-administered with fenbufen, this compound has shown circadian variation in its convulsive activity in mice []. The susceptibility to this compound-induced convulsions was higher between 3:00 PM and 6:00 PM and lower between 9:00 AM and 3:00 PM, potentially attributed to variations in brain this compound levels [].

A: Studies have shown that this compound is effective against various bacterial infections when administered both orally and intravenously. For instance, in a rabbit model of methicillin-resistant Staphylococcus aureus endocarditis, oral this compound was found to be as effective as intravenous vancomycin [].

A: Yes, this compound has demonstrated efficacy in various animal models of bacterial infections. For example, it effectively treated experimental Pseudomonas corneal ulcers in rabbits, significantly reducing bacterial counts in corneas [].

ANone: While in vitro studies show promising anticancer activity, more extensive in vivo research is needed to confirm this compound's efficacy as an anticancer agent.

A: this compound exhibits a relatively low frequency of bacterial resistance development in vitro []. For instance, the mutation frequency of Pseudomonas aeruginosa in the presence of this compound was significantly lower compared to nalidixic acid [].

ANone: The primary mechanism of resistance to this compound and other fluoroquinolones often involves mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of this class of antibiotics. These mutations can reduce the binding affinity of this compound to these enzymes, rendering the drug less effective.

ANone: While this compound is generally well-tolerated, information on its potential long-term effects, particularly in the context of chronic use for conditions like major depressive disorder (MDD), is limited and requires further investigation.

A: Yes, Bis-Enoxacin, a bisphosphonate derivative of this compound, has been studied for its ability to target bone tissue []. This derivative shows promise as a bone-directed antibiotic and anti-resorptive agent, potentially useful in conditions involving bone loss.

ANone: The provided research papers do not extensively explore the use of biomarkers to predict this compound efficacy, monitor treatment response, or identify adverse effects.

A: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentrations in various biological samples, including plasma, urine, saliva, and tissue [, , , ].

ANone: The provided research papers primarily focus on this compound's pharmacological properties and do not contain information about its environmental impact or degradation pathways.

A: Yes, the formulation of this compound can affect its dissolution rate. For example, this compound dispersible tablets exhibited bioequivalence to conventional this compound tablets, suggesting similar dissolution profiles and absorption characteristics [].

ANone: Details regarding the specific validation parameters (accuracy, precision, specificity) of the analytical methods employed in the provided research papers are not included.

ANone: The research papers do not provide details about the specific quality control and assurance measures implemented during this compound's development, manufacturing, and distribution.

ANone: Information regarding this compound's potential to elicit immune responses or strategies to modulate its immunogenicity is not provided in the research papers.

ANone: The provided research papers do not cover this compound's interactions with drug transporters. Further research is needed to understand how these interactions might affect its pharmacokinetic profile.

A: Yes, this compound can inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is responsible for the metabolism of various drugs, including theophylline [, , ].

A: Co-administration of this compound and theophylline can significantly increase theophylline plasma concentrations, potentially leading to theophylline toxicity [, , ]. Careful monitoring of theophylline levels and dose adjustments are crucial when these drugs are used concurrently.

ANone: The research primarily focuses on this compound's pharmacological aspects, and specific details regarding its biocompatibility and biodegradability are not included.

A: The choice of an alternative antibiotic depends on the specific bacterial infection and its susceptibility profile. For example, while this compound has shown efficacy against methicillin-resistant Staphylococcus aureus endocarditis in a rabbit model, vancomycin remains a viable treatment option [].

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